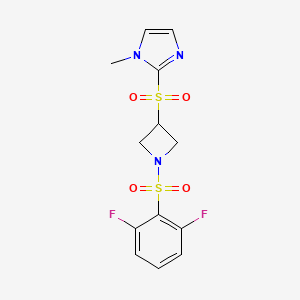

![molecular formula C26H22N6O6S B2752297 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 902594-18-7](/img/structure/B2752297.png)

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

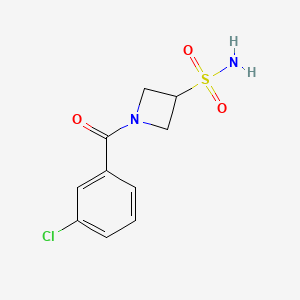

The compound “2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazoline ring, a nitrophenyl group, a thioacetamide group, and methoxy groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as triazoloquinazolines have been synthesized via reactions of 2-aminobenzohydrazide derivatives with aromatic amidines . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazoloquinazoline ring is a fused ring system that includes a triazole ring and a quinazoline ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For instance, the nitro group could potentially undergo reduction reactions, and the thioacetamide group could participate in nucleophilic substitution reactions .Scientific Research Applications

H1-Antihistaminic Activity

A significant area of research for compounds related to 2-((8,9-Dimethoxy-2-(4-Nitrophenyl)-[1,2,4]Triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-Methoxyphenyl)acetamide is their potential as H1-antihistaminic agents. Studies have shown that similar compounds have been effective in protecting animals from histamine-induced bronchospasm, indicating their potential use in treating allergies and related respiratory issues. For instance, Alagarsamy et al. (2009) synthesized a series of related triazoloquinazolin-5-ones, finding them effective as H1-antihistaminic agents with minimal sedation compared to standard drugs like chlorpheniramine maleate (Alagarsamy et al., 2009).

Synthesis and Structural Analysis

Research in this domain also focuses on the synthesis and structural analysis of these compounds. Crabb et al. (1999) explored the preparation of triazoloquinazolinium betaines, examining their molecular structure through X-ray crystallography (Crabb et al., 1999). Understanding the structural properties of these compounds is crucial for assessing their reactivity and potential as therapeutic agents.

Future Directions

Mechanism of Action

Mode of Action

Based on its structural similarity to other triazoloquinazolin compounds, it may act as an inhibitor or modulator of certain enzymes or receptors .

Biochemical Pathways

Triazoloquinazolin compounds have been reported to have antitumor activity and can be used for treatment of alzheimer’s disease . Therefore, it’s possible that this compound may affect pathways related to cell proliferation or neuronal function .

Pharmacokinetics

The compound’s solubility and stability may also affect its pharmacokinetic properties .

Result of Action

Based on its structural similarity to other triazoloquinazolin compounds, it may have potential antitumor or neuroprotective effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility can be affected by the pH of the environment, which in turn can influence its absorption and distribution in the body .

properties

IUPAC Name |

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N6O6S/c1-36-18-6-4-5-16(11-18)27-23(33)14-39-26-28-20-13-22(38-3)21(37-2)12-19(20)25-29-24(30-31(25)26)15-7-9-17(10-8-15)32(34)35/h4-13H,14H2,1-3H3,(H,27,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEFPZQVNNQMGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N6O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione](/img/structure/B2752215.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2752218.png)

![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752219.png)

![1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2752220.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B2752229.png)